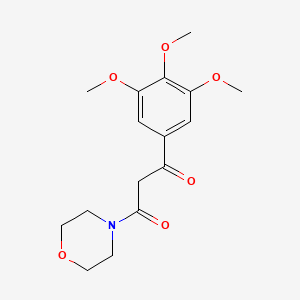

Acetophenone, 2-(morpholinocarbonyl)-3',4',5'-trimethoxy-

Description

Acetophenone, 2-(morpholinocarbonyl)-3',4',5'-trimethoxy- (hereafter referred to as the target compound), is a synthetic acetophenone derivative featuring a morpholinocarbonyl group at the 2-position and three methoxy substituents at the 3', 4', and 5' positions on the phenyl ring. This structural configuration combines electron-donating methoxy groups with a polar morpholine moiety, which may enhance solubility and modulate biological activity.

Properties

CAS No. |

23771-26-8 |

|---|---|

Molecular Formula |

C16H21NO6 |

Molecular Weight |

323.34 g/mol |

IUPAC Name |

1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |

InChI |

InChI=1S/C16H21NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

HKOKZLSLRGZVPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- typically involves the reaction of 3’,4’,5’-trimethoxyacetophenone with morpholine and a suitable carbonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, carbonylating agents such as phosgene or triphosgene, and solvents like dichloromethane or toluene. The reaction is often conducted at elevated temperatures to facilitate the formation of the morpholinocarbonyl group.

Industrial Production Methods

In an industrial setting, the production of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. The industrial production process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- involves its interaction with specific molecular targets. The morpholinocarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The methoxy groups may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methoxy-Substituted Acetophenone Derivatives

3',4',5'-Trimethoxyacetophenone ()

- Structure: Lacks the morpholinocarbonyl group at position 2.

- Key Data: Physical properties: Melting point 79–83°C, molecular weight 210.23 g/mol . Synthetic utility: Serves as a precursor for deuterated/halogenated analogs (e.g., 2'-deuterio-3',4',5'-trimethoxyacetophenone) for kinetic isotope effect studies .

- Comparison: The absence of the morpholinocarbonyl group reduces polarity and likely alters pharmacokinetic properties (e.g., membrane permeability).

Isoprenylated Acetophenones ()

- Example : Acronyculatin P (IC₅₀ = 15.42 µM against P-388 murine leukemia cells).

- Structure: Features isoprenyl chains instead of morpholinocarbonyl.

- The target compound’s morpholinocarbonyl group may balance hydrophilicity and target binding .

Trimethoxy-Substituted Heterocycles

2-(3',4',5'-Trimethoxy)Benzo[b]thiophene Derivatives ()

- Example : Compound 4g (IC₅₀ = 16–23 nM across multiple cancer cell lines).

- Structure : Benzo[b]thiophene core with trimethoxy groups and a 3-methyl-4-methoxy substituent.

- Comparison: The benzo[b]thiophene scaffold confers higher potency than acetophenone derivatives, likely due to improved planar geometry for tubulin binding. However, the target compound’s morpholinocarbonyl group may offer unique interactions with enzymatic targets (e.g., kinases) .

Trimethoxy Flavanones and Chalcones ()

- Examples: 2',4',5'-Trimethoxy flavanone (compound 6): Antimicrobial activity. Chalcone 4 (3',4',5'-trimethoxy): UV λmax 365 nm, indicative of extended conjugation .

- Key Insight: Chalcones and flavanones with trimethoxy groups exhibit varied bioactivity depending on substitution patterns. The target compound’s acetophenone core may limit π-π stacking compared to chalcones but improve metabolic stability .

Morpholine-Containing Analogs ()

- Example: NK-1 receptor ligand with 3,4,5-trimethoxybenzoyl and morpholinocarbonyl groups.

- Structure: Includes a morpholinocarbonyl group but linked to a pyrrolidine-piperidine scaffold.

- This suggests the target compound may target GPCRs or enzymes requiring polar interactions .

Impact of Methoxy Substitution

- Trimethoxy vs. Dimethoxy : Trimethoxy substitution (3',4',5') often reduces antiproliferative activity compared to dimethoxy analogs (e.g., compound 4m vs. 4o in ). However, it may enhance selectivity for specific targets (e.g., tubulin) .

- Positional Effects : 3',4'-Dimethoxy (compound 4m) outperforms 3',5'-dimethoxy (4n) in most cell lines, highlighting the importance of substitution symmetry .

Role of Morpholinocarbonyl Group

- Target Interactions : May engage in hydrogen bonding with enzymatic active sites (e.g., kinases, tubulin), as seen in benzo[b]thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.